molecular formula C24H32N2O3S B2487443 N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954002-54-1

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2487443
CAS No.: 954002-54-1
M. Wt: 428.59
InChI Key: CFWVWUJLGXDRCI-UHFFFAOYSA-N
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Description

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a morpholine ring, a phenyl group, and a tetrahydronaphthalene sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the morpholine ring, the attachment of the phenyl group, and the sulfonamide formation. One common method involves the reaction of 2-phenylmorpholine with a butyl halide to form the intermediate, which is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
  • N-tert-butyl-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide

Uniqueness

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of a morpholine ring, phenyl group, and tetrahydronaphthalene sulfonamide moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c27-30(28,23-13-12-20-8-4-5-11-22(20)18-23)25-14-6-7-15-26-16-17-29-24(19-26)21-9-2-1-3-10-21/h1-3,9-10,12-13,18,24-25H,4-8,11,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWVWUJLGXDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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